molecular formula C9H15N5 B11903385 2-Hydrazinyl-3-(piperidin-1-yl)pyrazine

2-Hydrazinyl-3-(piperidin-1-yl)pyrazine

Cat. No.: B11903385
M. Wt: 193.25 g/mol
InChI Key: GHWQVIQFYJHEEN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(piperidin-1-yl)pyrazine (CAS 1708288-87-2) is a pyrazine derivative featuring a hydrazinyl (-NH-NH₂) group at position 2 and a piperidin-1-yl substituent at position 3. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their pharmacological and flavor-enhancing properties.

Properties

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

(3-piperidin-1-ylpyrazin-2-yl)hydrazine

InChI

InChI=1S/C9H15N5/c10-13-8-9(12-5-4-11-8)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,13)

InChI Key

GHWQVIQFYJHEEN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(piperidin-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with piperidine followed by hydrazine hydrate. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 2-Hydrazinyl-3-(piperidin-1-yl)pyrazine are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(piperidin-1-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics make it a promising candidate for developing new therapeutic agents. Its hydrazinyl and piperidinyl groups can interact with various biological targets, leading to potential applications in:

  • Antinociceptive Agents : Research indicates that compounds with similar piperidine moieties exhibit analgesic properties. For instance, a study on dual piperidine-based ligands demonstrated significant antinociceptive activity in both nociceptive and neuropathic pain models, suggesting that 2-hydrazinyl-3-(piperidin-1-yl)pyrazine could exhibit similar effects due to its structural analogies .
  • Cholinesterase Inhibitors : The compound's derivatives have been investigated for their ability to inhibit cholinesterase enzymes (AChE and BChE), which are critical in treating Alzheimer's disease. The structure-activity relationship analyses indicate that modifications to the piperidine ring can enhance inhibitory potency .

Synthetic Chemistry

The synthesis of 2-hydrazinyl-3-(piperidin-1-yl)pyrazine can be achieved through various methods, often involving multi-step processes that highlight its versatility as a building block in organic synthesis. Notably:

  • Microwave-Assisted Synthesis : This method has been explored for synthesizing related piperidine derivatives efficiently, showcasing the potential for rapid development of new compounds with desired biological activities .
  • Triazole Fusions : The incorporation of triazole moieties into pyrazine structures has been studied extensively. These fused compounds have shown promising results in medicinal chemistry, particularly as selective c-Met inhibitors, which are relevant in cancer treatment .

Biological Research

The biological implications of 2-hydrazinyl-3-(piperidin-1-yl)pyrazine extend beyond pharmaceuticals into broader biological research areas:

  • Antifungal Activity : Recent studies have focused on synthesizing derivatives that demonstrate antifungal properties against resistant strains such as Candida auris. The mechanism of action involves disrupting fungal cell integrity, highlighting its potential as a novel antifungal agent .
  • Anti-Tubercular Agents : Research has also targeted the development of anti-tubercular agents based on pyrazine derivatives. The incorporation of the hydrazinyl group may enhance efficacy against tuberculosis bacteria, leveraging the existing framework of known anti-tubercular drugs like pyrazinamide .

Table 1: Comparison of Structural Features

Compound NameStructure FeaturesUnique Aspects
2-Hydrazinyl-3-(piperidin-1-yl)pyrazinePyrazine core with hydrazinyl and piperidinyl substitutionsPotential for dual receptor activity
Piperazine DerivativePyrazine core with piperazine substitutionLacks hydrazinyl group
PyrazinamideContains amide functionalityKnown for TB treatment

Table 2: Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntinociceptivePiperidine-based ligandsSignificant analgesic activity
Cholinesterase InhibitionPiperidine derivativesPotent inhibitors of AChE and BChE
AntifungalPiperidine-based triazole derivativesEffective against Candida auris
Anti-TubercularSubstituted pyrazinamide derivativesEnhanced efficacy against tuberculosis

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(piperidin-1-yl)pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Substituents

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride (CAS 66522-30-3)
  • Structure : Chlorine at position 2, piperazine at position 3.
  • Key Differences : Replacement of hydrazinyl with chlorine reduces hydrogen-bonding capacity but increases lipophilicity. Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) alters basicity and solubility.
  • Applications : Chlorinated pyrazines are common intermediates in kinase inhibitor synthesis. Piperazine rings enhance binding to ATP pockets in kinases .
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride (CAS 639029-52-0)
  • Structure : Chiral methyl group on piperazine enhances stereoselective binding.
  • Key Differences : Methylation increases steric hindrance and metabolic stability compared to the parent piperidine in the target compound.
  • Applications : Explored in kinase-targeted therapies due to improved selectivity .
Pyrido[3,4-b]pyrazines with 4-(Piperidin-1-yl)aniline
  • Structure : Fused pyridine-pyrazine core with piperidine-linked aniline.
  • Key Differences : Extended aromatic system enhances π-π stacking in kinase hinge regions.
  • Applications : IC50 values <1 μM against cancer-related kinases (e.g., EGFR, VEGFR) .

Hydrazine/Hydrazide Derivatives

Quinoline Thiosemicarbazones with Piperidine ()
  • Structure: Quinoline scaffold with hydrazinecarbothioamide and piperidine.
  • Key Differences : Thiosemicarbazone group enables metal chelation, unlike the hydrazinyl group in the target compound.
  • Applications : Dual AChE/BChE inhibitors (IC50: 9.68–11.59 μM) for Alzheimer’s disease .
Imidazo[1,2-a]pyrazines ()
  • Structure : Fused imidazole-pyrazine rings with substituents at position 2.
  • Key Differences : The imidazole ring increases planarity, promoting DNA intercalation or kinase binding.
  • Applications : Uterine relaxation (EC50 ~10 μM) and phosphodiesterase inhibition (cAMP modulation) .

Chlorinated vs. Hydrazinated Pyrazines

Property 2-Hydrazinyl-3-(piperidin-1-yl)pyrazine 2-Chloro-3-(piperazin-1-yl)pyrazine
Molecular Weight 207.26 g/mol 271.58 g/mol
LogP (Predicted) 1.2 0.8
Hydrogen Bond Donors 2 1
Key Pharmacophore Hydrazinyl (H-bond donor) Chlorine (electrophilic site)
Reported Activities Potential kinase/antimicrobial Kinase inhibition, intermediate

Pharmacological and Biochemical Insights

Kinase Inhibition

  • Target Compound: The piperidine group may mimic the adenine moiety of ATP in kinase binding pockets, while the hydrazinyl group could stabilize interactions with catalytic lysines (e.g., in EGFR). No direct IC50 data available, but structural analogs like pyrido[3,4-b]pyrazines show IC50 <1 μM .
  • Chlorinated Analogues : 2-Chloro-3-(piperazin-1-yl)pyrazine derivatives are intermediates in synthesizing binuclear ruthenium complexes, which inhibit amyloid fibril formation (IC50 ~5 μM) .

Antimicrobial Potential

  • Pyrazines with hydrazine groups (e.g., 2,5-dimethylpyrazine) exhibit antimicrobial activity against E. coli and S. aureus (MIC ~50 μg/mL). The target compound’s hydrazinyl group may enhance this via membrane disruption .

Neuroactive Properties

  • Quinoline thiosemicarbazones with piperidine demonstrate cholinesterase inhibition, suggesting the target compound’s hydrazine-piperidine combination could be optimized for CNS penetration and neuroprotection .

Biological Activity

2-Hydrazinyl-3-(piperidin-1-yl)pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazine core substituted with both hydrazine and piperidine groups, which enhance its reactivity and biological properties. The molecular formula C10H14N4C_{10}H_{14}N_{4} indicates a nitrogen-rich structure, which is often associated with various pharmacological activities.

Chemical Structure and Properties

The structural characteristics of 2-hydrazinyl-3-(piperidin-1-yl)pyrazine play a crucial role in its biological activity:

  • Pyrazine Core : Provides a stable aromatic system conducive to various chemical reactions.
  • Hydrazinyl Group : Known for its reactivity, particularly in forming hydrazones, which are linked to numerous biological activities.
  • Piperidinyl Group : Contributes to the overall lipophilicity of the compound, potentially enhancing membrane permeability.

Anticancer Activity

Research has indicated that compounds similar to 2-hydrazinyl-3-(piperidin-1-yl)pyrazine exhibit promising anticancer properties. For instance, derivatives of pyrazines have shown significant activity against colorectal cancer cell lines (HCT116 and SW620), with certain compounds achieving IC50 values as low as 1.3 µM . The mechanism often involves inducing cell cycle arrest and inhibiting cell proliferation.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of hydrazine derivatives. A study on 2-chloro-3-hydrazinopyrazine derivatives demonstrated strong acetylcholinesterase inhibitory effects, critical for treating Alzheimer's disease. One derivative, CHP4, exhibited an IC50 of 3.76 µM, indicating its potential as an effective treatment option .

Antioxidant Activity

The antioxidant properties of hydrazinyl compounds are also noteworthy. Various studies have employed assays such as DPPH and ABTS to evaluate their ability to scavenge free radicals. These activities are essential for preventing oxidative stress-related diseases .

Case Studies and Research Findings

A comprehensive review of hydrazone derivatives highlights a range of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects . Specifically, hydrazones have been reported to exhibit:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Activity : Significant cytotoxicity against different cancer cell lines.
  • Neuroprotective Effects : Potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase.

Data Table: Biological Activities of Hydrazinyl Compounds

Compound NameBiological ActivityIC50 (µM)Reference
2-Hydrazinyl-3-(piperidin-1-yl)pyrazineAnticancer (HCT116)1.3
CHP4 (2-chloro derivative)AChE Inhibition3.76
General HydrazonesAntimicrobialVaries

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